molecular formula C5H5BrClN3O2S B13428810 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride

5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13428810
M. Wt: 286.54 g/mol
InChI Key: AOWZANHOBHOHOU-UHFFFAOYSA-N
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Description

5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a sulfonyl chloride functional group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole with chlorosulfonic acid, which introduces the sulfonyl chloride group into the molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste. The use of advanced reactors and purification techniques ensures that the compound is produced efficiently and meets the required quality standards .

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological assays to study enzyme activity, protein function, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonyl chloride group in 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride makes it particularly reactive and useful in a variety of chemical transformations.

Properties

Molecular Formula

C5H5BrClN3O2S

Molecular Weight

286.54 g/mol

IUPAC Name

5-bromo-4-cyclopropyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C5H5BrClN3O2S/c6-4-8-9-5(13(7,11)12)10(4)3-1-2-3/h3H,1-2H2

InChI Key

AOWZANHOBHOHOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NN=C2Br)S(=O)(=O)Cl

Origin of Product

United States

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